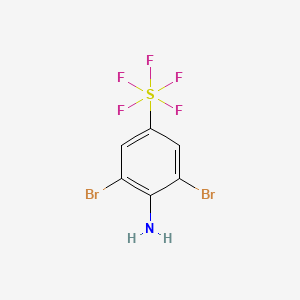![molecular formula C9H18ClNOS B6171144 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride CAS No. 2551114-72-6](/img/no-structure.png)
3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a type of organic compound. Organic compounds are usually composed of carbon atoms in rings or long chains, to which other atoms like hydrogen, oxygen, and nitrogen are attached .
Molecular Structure Analysis
The structure of the compound seems to involve a spiro configuration, which is a type of chemical compound where two rings share a single atom . The “3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane” part of the name suggests the presence of a spiro[4.5]decane structure, which is a two-ring system with 4 atoms in one ring and 5 in the other .Direcciones Futuras
While specific future directions for “3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride” are not available, research into related compounds continues to be a focus. For example, halichlorine and pinnaic acid, which bear a 6-azaspiro[4.5]decane skeleton, demonstrate a wide range of biological effects and have prompted strong synthetic interest .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride involves the reaction of 1,4-dithiane-2,5-diol with 1,5-dibromopentane to form 3-(methylsulfanyl)pentane-1,5-diol. This intermediate is then reacted with 1,2-dibromoethane to form 3-(methylsulfanyl)octane-1,8-diol. The final step involves the cyclization of 3-(methylsulfanyl)octane-1,8-diol with ammonium chloride to form 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride.", "Starting Materials": [ "1,4-dithiane-2,5-diol", "1,5-dibromopentane", "1,2-dibromoethane", "ammonium chloride" ], "Reaction": [ "1. 1,4-dithiane-2,5-diol is reacted with 1,5-dibromopentane in the presence of a base such as potassium carbonate to form 3-(methylsulfanyl)pentane-1,5-diol.", "2. 3-(methylsulfanyl)pentane-1,5-diol is then reacted with 1,2-dibromoethane in the presence of a base such as sodium hydride to form 3-(methylsulfanyl)octane-1,8-diol.", "3. The final step involves the cyclization of 3-(methylsulfanyl)octane-1,8-diol with ammonium chloride in the presence of a solvent such as ethanol to form 3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride." ] } | |
Número CAS |
2551114-72-6 |
Nombre del producto |
3-(methylsulfanyl)-8-oxa-1-azaspiro[4.5]decane hydrochloride |
Fórmula molecular |
C9H18ClNOS |
Peso molecular |
223.8 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



